molecular formula C14H12BrN3O B10861432 EBV lytic cycle inducer-1

EBV lytic cycle inducer-1

Cat. No.: B10861432
M. Wt: 318.17 g/mol
InChI Key: GZJPBATWGXWPLE-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epstein-Barr virus lytic cycle inducer-1 is a compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus. This compound is particularly significant in the context of Epstein-Barr virus-associated malignancies, as it can induce the virus to enter the lytic phase, leading to the destruction of infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epstein-Barr virus lytic cycle inducer-1 involves several steps. One method includes the use of iron chelators, which can be combined with histone deacetylase inhibitors like Romidepsin and Suberoylanilide Hydroxamic Acid to synergistically induce the Epstein-Barr virus lytic cycle . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .

Industrial Production Methods

Industrial production methods for Epstein-Barr virus lytic cycle inducer-1 are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring the compound’s purity and efficacy for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Epstein-Barr virus lytic cycle inducer-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its efficacy.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include histone deacetylase inhibitors, protein kinase C activators, and mitogen-activated protein kinase family members . Conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcomes.

Major Products

The major products formed from these reactions include various derivatives of Epstein-Barr virus lytic cycle inducer-1, which may have enhanced or reduced activity depending on the modifications made.

Scientific Research Applications

Epstein-Barr virus lytic cycle inducer-1 has several scientific research applications:

Mechanism of Action

Epstein-Barr virus lytic cycle inducer-1 exerts its effects by modulating various signaling pathways in the host cell. It activates protein kinase C directly or in combination with mitogen-activated protein kinase family members, including extracellular-signal-regulated kinase, c-Jun N-terminal kinases, and p38 signaling pathways . These activations lead to the reactivation of the Epstein-Barr virus lytic cycle, resulting in the expression of viral genes and the eventual destruction of infected cells.

Properties

IUPAC Name

3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJPBATWGXWPLE-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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